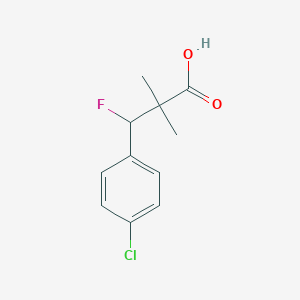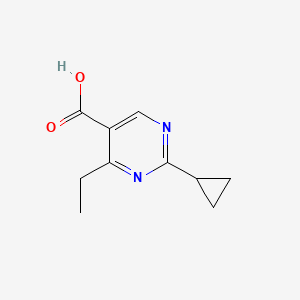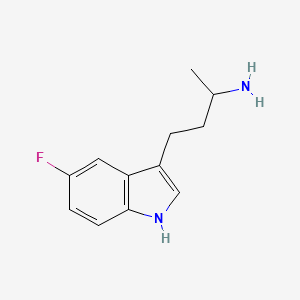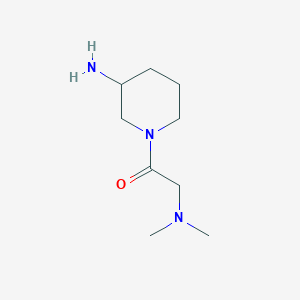![molecular formula C11H23NO B13175759 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is an organic compound with the molecular formula C11H23NO. This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and a tertiary alcohol group. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol typically involves the reaction of cyclopentylamine with a suitable alkylating agent. One common method is the alkylation of cyclopentylamine with 3-methyl-2-butanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is not well-defined in the literature. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its aminomethyl and alcohol functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog with a cyclopentane ring and an amino group.
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.
Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group.
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is unique due to the presence of both an aminomethyl group and a tertiary alcohol group on the cyclopentane ring. This combination of functional groups allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10(3,13)11(8-12)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
GNIZFYRMPOAPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C1(CCCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


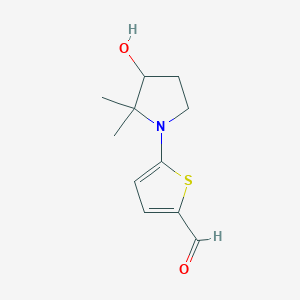
![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)
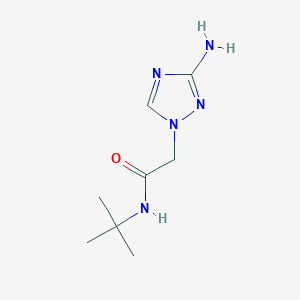
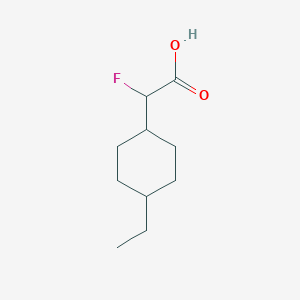
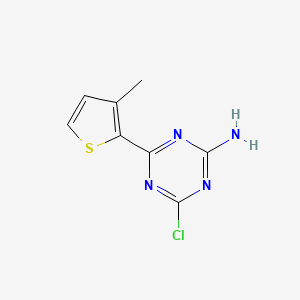
![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
